molecular formula C10H8F2N2S B13296790 3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline

3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline

Cat. No.: B13296790
M. Wt: 226.25 g/mol
InChI Key: KIUPEVHBKQIQHZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline typically involves the reaction of 3,4-difluoroaniline with thiazole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors in biological systems, leading to various physiological effects. The compound may inhibit or activate specific biochemical pathways, depending on its structure and the nature of the target . Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H8F2N2S

Molecular Weight

226.25 g/mol

IUPAC Name

3,4-difluoro-N-(1,3-thiazol-5-ylmethyl)aniline

InChI

InChI=1S/C10H8F2N2S/c11-9-2-1-7(3-10(9)12)14-5-8-4-13-6-15-8/h1-4,6,14H,5H2

InChI Key

KIUPEVHBKQIQHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NCC2=CN=CS2)F)F

Origin of Product

United States

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